2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid typically involves the reaction of 2-methylthiazole with oxalyl chloride, followed by hydrolysis. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules with potential therapeutic effects, such as antimicrobial and anticancer agents.
Material Science: The compound’s derivatives are explored for their luminescent properties, making them useful in the development of sensors and laser dyes.
Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals, including biocides and fungicides.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid can be compared with other thiazole derivatives such as:
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: Similar in structure but with a benzoic acid moiety, it exhibits different biological activities.
4-Methyl-2-(1,3-thiazol-4-yl)acetic acid: Another thiazole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-3-7-4(2-11-3)5(8)6(9)10/h2H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIHQZPKHPXGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1497119-60-4 |
Source
|
Record name | 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.